4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
Overview
Description
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.177 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzenesulfonyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent, often under reflux conditions, to facilitate the formation of the sulfonamide bond.
Chemical Reactions Analysis
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide can be compared with similar compounds such as:
4-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide: This compound has an additional methoxybenzyl group, which may alter its chemical and biological properties.
N-Cyclopropyl 4-bromo-3-methoxybenzamide: This compound differs in the functional group attached to the benzene ring, which can affect its reactivity and applications.
4-bromo-N-butyl-3-methoxybenzamide: This compound has a butyl group instead of a cyclopropyl group, leading to differences in its physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover its potential in biology, medicine, and industry.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-6-9(4-5-10(7)11)15(13,14)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQLSVJHGDEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429169 | |
Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876875-59-1 | |
Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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